molecular formula C10H6INO2 B12007986 2-Iodo-6-nitronaphthalene CAS No. 58258-68-7

2-Iodo-6-nitronaphthalene

Cat. No.: B12007986
CAS No.: 58258-68-7
M. Wt: 299.06 g/mol
InChI Key: HOSUDLAAQNPVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-nitronaphthalene is an organic compound with the molecular formula C10H6INO2 It is a derivative of naphthalene, where an iodine atom and a nitro group are substituted at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-nitronaphthalene typically involves the nitration of 2-iodonaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration and decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

2-Iodo-6-nitronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms involving nitroaromatic compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Iodo-6-nitronaphthalene involves its interaction with molecular targets through its nitro and iodine functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The iodine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Nitronaphthalene
  • 1-Nitronaphthalene
  • 2-Methyl-1-nitronaphthalene

Comparison: 2-Iodo-6-nitronaphthalene is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and properties compared to other nitronaphthalene derivatives. For example, the iodine atom enhances the compound’s ability to undergo nucleophilic substitution reactions, while the nitro group provides sites for reduction and other transformations .

Properties

CAS No.

58258-68-7

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

2-iodo-6-nitronaphthalene

InChI

InChI=1S/C10H6INO2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H

InChI Key

HOSUDLAAQNPVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.